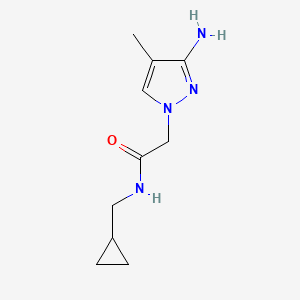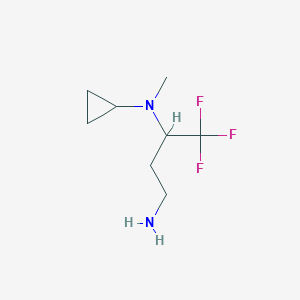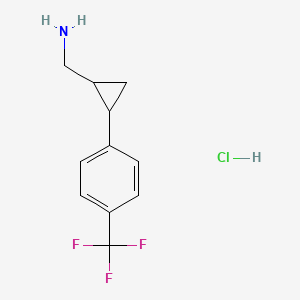
(2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H13ClF3N and a molecular weight of 251.68 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropyl group and a methanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluoromethylating agent reacts with the phenyl ring.
Formation of the Methanamine Moiety: The methanamine group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
(2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The cyclopropyl group provides structural rigidity, which can influence the compound’s binding affinity to its targets. The methanamine moiety can form hydrogen bonds with target proteins, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine hydrochloride: Similar structure but lacks the cyclopropyl group.
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride: Similar structure but contains a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
(2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine hydrochloride is unique due to the presence of both the trifluoromethyl and cyclopropyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H13ClF3N |
|---|---|
Peso molecular |
251.67 g/mol |
Nombre IUPAC |
[2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-7(2-4-9)10-5-8(10)6-15;/h1-4,8,10H,5-6,15H2;1H |
Clave InChI |
VHRFQQYFGAYIIO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C2=CC=C(C=C2)C(F)(F)F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


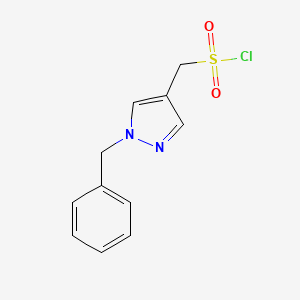

![tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate](/img/structure/B15326956.png)
![2-{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetonitrile](/img/structure/B15326965.png)

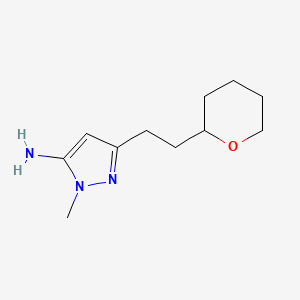
![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol](/img/structure/B15326986.png)
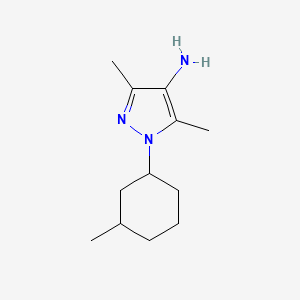
![2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B15327004.png)
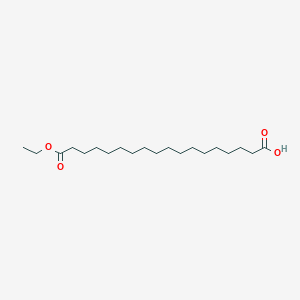
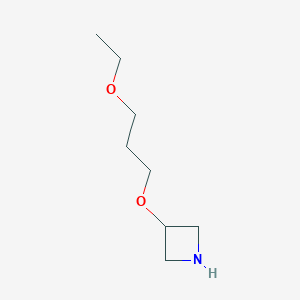
![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B15327015.png)
